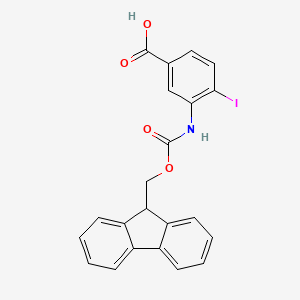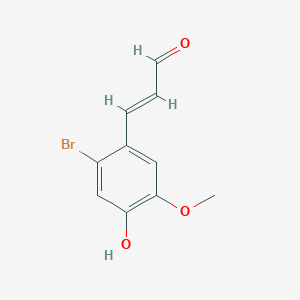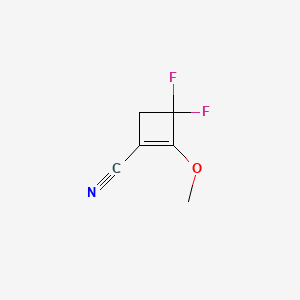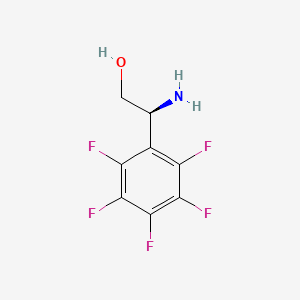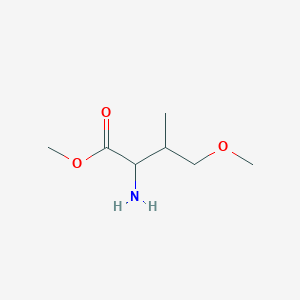
(r)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine source, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted phenyl ethanols, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups .
Medicine
In medicine, ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, contributing to advancements in various technological applications .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and difluoromethoxy group play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (s)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol
- 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-ol
- 1-Phenyl-2-(phenylamino)ethanone derivatives
Uniqueness
What sets ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol apart is its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its enantiomers and other similar compounds . This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H11F2NO2 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(12)5-13/h1-4,7,9,13H,5,12H2/t7-/m0/s1 |
InChI Key |
KNLKUOWICIJMHD-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


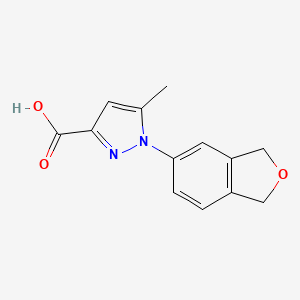
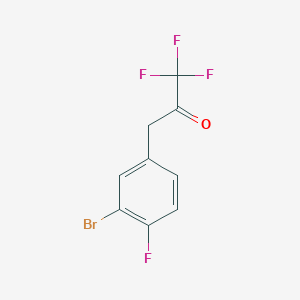
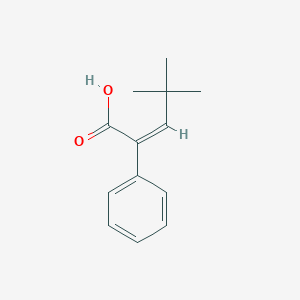
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
